1-(Diethylamino)-4-sulfosulfanylbenzene
Description
1-(Diethylamino)-4-sulfosulfanylbenzene is an aromatic compound featuring a benzene ring substituted with a diethylamino (-N(C₂H₅)₂) group at position 1 and a sulfosulfanyl (-S-SO₃H or related) moiety at position 4. The diethylamino group is known to influence basicity and electrochemical behavior, while the sulfosulfanyl group may confer unique solubility, redox, or biological properties compared to other sulfur-containing analogs .
Properties
Molecular Formula |
C10H15NO3S2 |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(diethylamino)-4-sulfosulfanylbenzene |
InChI |
InChI=1S/C10H15NO3S2/c1-3-11(4-2)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
BSCUBEPIPZPMGN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)SS(=O)(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)SS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Basicity and Electrochemical Properties of Diethylamino-Substituted Compounds
Research Findings and Discussion
- Basicity and Electrochemistry: The diethylamino group in the target compound is expected to increase basicity relative to primary or secondary amino analogs, as seen in anthraquinones .
- Biological Potential: While diethylamino groups in indolinones enhance cytostatic activity , the sulfosulfanyl moiety’s electronegativity and size could either improve target binding or reduce membrane permeability compared to thioamides.
- Safety Considerations : Despite structural parallels to V-series agents, the absence of phosphate esters and presence of sulfonic acid likely mitigate acute toxicity. However, rigorous ecotoxicological studies are warranted .
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